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molecular formula C6H4N2O2 B160326 Benzofuroxan CAS No. 480-96-6

Benzofuroxan

Cat. No. B160326
M. Wt: 136.11 g/mol
InChI Key: OKEAMBAZBICIFP-UHFFFAOYSA-N
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Patent
US04343942

Procedure details

A mixture of benzofuroxan (2.5 g.), acetaldehyde (2.5 ml.) and triethylamine (20 ml.) is allowed to stand at room temperature for 24 hours. The solid material which precipitates is filtered and dried to give product, M.P. 223°-224° C. dec. (MIC against P. vulgaris is 12.5 mcg./ml.).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:9]=[CH:8][C:7]2[C:3](=[N:4][O:5][N+:6]=2[O-:10])[CH:2]=1.[CH:11](=O)[CH3:12]>C(N(CC)CC)C>[CH:9]1[CH:8]=[C:7]2[N:6]([O-:10])[CH:11]=[CH:12][N+:4](=[O:5])[C:3]2=[CH:2][CH:1]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C1=CC2=NO[N+](=C2C=C1)[O-]
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid material which precipitates
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give product, M.P. 223°-224° C. dec. (MIC against P. vulgaris is 12.5 mcg./ml.)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C1=CC=C2C(=C1)N(C=C[N+]2=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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